REACTION_CXSMILES
|
[CH3:1][C:2]1[O:11][C:5]([CH:6](O)[CH2:7][CH2:8][CH3:9])=[CH:4][CH:3]=1.[OH2:12]>>[CH2:7]([CH:6]1[C:2]([OH:11])([CH3:1])[CH:3]=[CH:4][C:5]1=[O:12])[CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(CCC)O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a four necked flask equipped with an agitator
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 4.9 to 5.3
|
Type
|
CUSTOM
|
Details
|
the complete consumption of the starting compound by gas chromatography
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl isobutyl ketone
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1C(C=CC1(C)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |